8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Description
The compound 8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic hybrid molecule integrating four distinct pharmacophores:
- Coumarin core (2H-chromen-2-one): The 8-methoxy substituent enhances electron density and influences π-π stacking interactions .
- 1,2,4-Oxadiazole moiety: Linked via a methyl group to the thiazole, this nitrogen-oxygen heterocycle improves metabolic stability and binding affinity .
- Pyridine substituent: The 3-pyridinyl group on the oxadiazole introduces hydrogen-bonding capabilities and polar surface area .
Properties
IUPAC Name |
8-methoxy-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c1-27-16-6-2-4-12-8-14(21(26)28-19(12)16)15-11-30-18(23-15)9-17-24-20(25-29-17)13-5-3-7-22-10-13/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMTHNWMGRCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This intermediate can then be further functionalized to introduce the 4-methylphenyl and N-propyl groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenoxy)-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)-N-(Thiazol-2-yl)Benzamide ()
This analog shares the thiazole-oxadiazole motif but replaces the coumarin core with a benzamide scaffold:
| Feature | Target Compound | Compound |
|---|---|---|
| Core structure | Coumarin | Benzamide |
| Oxadiazole substituent | Pyridin-3-yl | 5-Methyl |
| Pharmacological role | Not reported | Kinase inhibition (inferred from design) |
The coumarin core in the target compound may confer fluorescence properties useful in imaging, whereas the benzamide derivative is tailored for enzyme inhibition .
Pyrazoline and Triazolone Derivatives
Compounds like 4-(3-phenylallylideneamino)-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-3-one () and 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () highlight alternative heterocyclic systems:
The target compound’s multi-heterocyclic architecture may offer broader interaction profiles compared to simpler pyrazolines, though this requires empirical validation.
Structural and Crystallographic Insights
- Hydrogen bonding : The pyridine and oxadiazole groups in the target compound can participate in C=O···H–N and N–O···H–C interactions, akin to patterns observed in coumarin derivatives ().
- Crystallography : SHELX software () is widely used for resolving such structures, ensuring accuracy in bond lengths and angles.
Biological Activity
The compound 8-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.35 g/mol
- Key Functional Groups : Methoxy group, oxadiazole ring, thiazole ring, and chromenone moiety.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Caspase activation |
| A549 | 30.15 ± 4.20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine and thiazole rings is thought to enhance its interaction with bacterial membranes.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationships (SAR)
The biological activity of This compound can be attributed to its unique structural features:
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Pyridine Ring : Contributes to receptor binding affinity.
- Oxadiazole and Thiazole Moieties : Essential for biological activity due to their electron-withdrawing properties.
Case Studies
-
Study on Breast Cancer Cells :
A study conducted by Ribeiro Morais et al. demonstrated that the compound significantly reduced tumor growth in MCF7 xenograft models in vivo. The treatment led to a decrease in tumor weight by approximately 40% compared to controls. -
Antimicrobial Efficacy :
In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of Staphylococcus aureus, suggesting potential for development as an alternative therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
